molecular formula C8H8ClNO B8385020 3-Ethyl isonicotinic acid chloride

3-Ethyl isonicotinic acid chloride

Cat. No.: B8385020
M. Wt: 169.61 g/mol
InChI Key: TVJYWZGJPMOAJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl isonicotinic acid chloride (C₈H₈ClNO₂) is a reactive acyl chloride derivative of isonicotinic acid, featuring an ethyl substituent at the 3-position of the pyridine ring. For instance, outlines methods for preparing pyridine-based acyl chlorides, such as the use of 3-pyridin-3-yl-propionyl chloride HCl under mild conditions (CH₂Cl₂, Et₃N) . This suggests that 3-ethyl isonicotinic acid chloride could be synthesized via similar pathways, leveraging its acyl chloride group for nucleophilic reactions (e.g., amide couplings or esterifications).

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

3-ethylpyridine-4-carbonyl chloride

InChI

InChI=1S/C8H8ClNO/c1-2-6-5-10-4-3-7(6)8(9)11/h3-5H,2H2,1H3

InChI Key

TVJYWZGJPMOAJW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CN=C1)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Amino-Isonicotinic Acid Ethyl Ester Hydrochloride (C₈H₁₀N₂O₂·HCl)

  • Structure: Features a 3-amino substituent and an ethyl ester group on the isonicotinic acid backbone, with a hydrochloride counterion.
  • Key Differences: Unlike 3-ethyl isonicotinic acid chloride, this compound is an ester hydrochloride, rendering it less reactive toward nucleophiles.
  • Data Gaps : Stability and solubility data are unavailable .

Ethyl 2-Chloro-4-Iodopyridine-3-Carboxylate (C₈H₇ClINO₂)

  • Structure : Contains halogen substituents (chloro at C2, iodo at C4) and an ethyl ester group.
  • Key Differences : The presence of halogens enhances electrophilicity, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, 3-ethyl isonicotinic acid chloride’s reactivity is dominated by its acyl chloride group.
  • Applications : Used in pharmaceutical intermediates, as halogens often improve bioavailability .

2-Chloro-3-Cyano-6-Methyl-Isonicotinic Acid Ethyl Ester

  • Structure: Includes a cyano group at C3, chloro at C2, and methyl at C6.
  • Key Differences: The cyano group introduces strong electron-withdrawing effects, altering electronic properties compared to the ethyl-substituted acyl chloride. This compound’s ester group limits its utility in metal-organic framework (MOF) synthesis, where carboxylates are preferred .

1,4-Benzenedicarboxylate (BDC)

  • Structure : Aromatic dicarboxylate linker used in MOFs.
  • Key Differences : While 3-ethyl isonicotinic acid chloride could theoretically act as a precursor for carboxylate ligands, BDC’s rigid structure and dual carboxylates make it superior for constructing robust MOFs with high porosity .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Key Substituents Reactivity/Applications Data Availability
3-Ethyl isonicotinic acid chloride C₈H₈ClNO₂ (hypothetical) 3-ethyl, acyl chloride Amide couplings, MOF precursors Inferred from synthesis pathways
3-Amino-isonicotinic acid ethyl ester·HCl C₈H₁₀N₂O₂·HCl 3-amino, ethyl ester Pharmaceutical intermediates Limited (no solubility/stability data)
Ethyl 2-chloro-4-iodopyridine-3-carboxylate C₈H₇ClINO₂ 2-Cl, 4-I, ethyl ester Cross-coupling reactions Structural data only
2-Chloro-3-cyano-6-methyl-isonicotinic acid ethyl ester Not specified 2-Cl, 3-CN, 6-CH₃ Electronic materials NIST structural reference
1,4-Benzenedicarboxylate (BDC) C₈H₄O₄ Dual carboxylates MOF construction Well-characterized

Research Findings

  • Synthetic Utility : highlights the use of acyl chlorides in multi-step syntheses, suggesting that 3-ethyl isonicotinic acid chloride could serve as a versatile intermediate for amide or ester formation under mild conditions .
  • MOF Potential: While BDC () remains the gold standard for carboxylate-based MOFs, 3-ethyl isonicotinic acid chloride’s pyridine core could enable nitrogen-directed metal coordination, offering novel topology possibilities .
  • Pharmaceutical Relevance : Halogenated analogs like Ethyl 2-chloro-4-iodopyridine-3-carboxylate demonstrate the importance of substituent effects in drug design, a principle applicable to optimizing 3-ethyl derivatives .

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